molecular formula C10H13NO B1352810 N-methyl-3-phenylpropanamide CAS No. 940-43-2

N-methyl-3-phenylpropanamide

Cat. No.: B1352810
CAS No.: 940-43-2
M. Wt: 163.22 g/mol
InChI Key: RWGJVMFILBWTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Amide Functional Groups in Organic Synthesis

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is of paramount importance in organic chemistry. biosynth.comnih.gov Amides are fundamental to the structure of proteins, where they form the peptide bonds that link amino acids. biosynth.comnih.gov Beyond their biological relevance, amides are a cornerstone of synthetic chemistry due to their unique stability and reactivity. They are generally less reactive than other carboxylic acid derivatives, a characteristic that allows for selective transformations elsewhere in a molecule.

The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl group, imparts conformational rigidity to molecules, which is a crucial factor in drug design and materials science. nih.gov Furthermore, amides can participate in a variety of chemical reactions, including reduction to amines, hydrolysis to carboxylic acids, and as precursors in rearrangement reactions, making them versatile intermediates in the synthesis of a wide array of organic compounds. The ability of amides to engage in hydrogen bonding significantly influences the physical properties of molecules, such as their melting and boiling points, and their binding interactions with biological targets. nih.gov

Overview of N-Substituted Propanamides as Key Structural Motifs

N-substituted propanamides are a class of organic compounds that feature a propanamide backbone with one or two substituents on the nitrogen atom. This structural motif is prevalent in a variety of biologically active molecules and functional materials. The nature of the substituent on the nitrogen atom can significantly influence the compound's physical, chemical, and biological properties.

In medicinal chemistry, N-substituted propanamides are explored for a wide range of therapeutic applications. For instance, derivatives of N-substituted propanamides have been investigated for their potential as analgesic, anti-inflammatory, and anticonvulsant agents. The substituents on the nitrogen and the propanamide chain can be tailored to optimize interactions with specific biological targets, such as enzymes or receptors. Research has shown that modifications to these substituents can affect a compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Scope and Research Trajectories for N-Methyl-3-Phenylpropanamide

This compound serves as a specific example within the broader class of N-substituted propanamides and is a subject of interest in contemporary chemical research. Its synthesis and characterization provide valuable data for understanding the fundamental properties of secondary amides.

Current research often involves the development of novel and efficient synthetic methods for the preparation of this compound and related compounds. Catalytic methods, which offer advantages in terms of atom economy and sustainability, are a key focus. For example, the catalytic N-methyl amidation of carboxylic acids using various catalyst systems represents an active area of investigation. rsc.org

The compound itself can also serve as a key intermediate or building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. By modifying its phenyl ring or the N-methyl group, researchers can create libraries of related compounds for screening and development.

Detailed spectroscopic and physical characterization of this compound is crucial for its use in further research. This data provides a benchmark for identifying the compound and understanding its structural and electronic properties.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO nih.gov
Molecular Weight 163.22 g/mol nih.gov
Melting Point 55-57 °C rsc.org
Appearance White solid rsc.org

Spectroscopic Data for this compound

SpectroscopyDataSource
¹H NMR (600 MHz, CDCl₃) δ 7.30 – 7.25 (m, 2H), 7.20 (dd, J = 10.2, 4.5 Hz, 3H), 5.49 (s, 1H), 2.98 – 2.94 (m, 2H), 2.76 (d, J = 4.8 Hz, 3H), 2.49 – 2.43 (m, 2H) rsc.org
¹³C NMR (150 MHz, CDCl₃) δ 172.7, 140.9, 128.5, 128.3, 126.2, 38.4, 31.7, 26.2 rsc.org
High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) m/z [M + H]⁺ calcd for C₁₀H₁₄NO: 164.1075, found 164.1087 rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGJVMFILBWTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392448
Record name N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-43-2
Record name N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-phenylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for N Methyl 3 Phenylpropanamide and Its Structural Analogues

Direct Amidation Strategies for N-Methyl-3-Phenylpropanamide Synthesis

Direct amidation, the condensation of a carboxylic acid and an amine, represents the most atom-economical route to amide bond formation, with water as the sole byproduct. bath.ac.uknih.gov However, the thermal condensation of carboxylic acids and amines typically requires high temperatures (often exceeding 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. bath.ac.uk The development of catalytic systems that facilitate this transformation under milder conditions is a significant area of research.

Carboxylic Acid and Amine Condensation Approaches

The direct condensation of a carboxylic acid and an amine without a catalyst is challenging but can be achieved under specific conditions. The equilibrium between the acid-base salt formation and the covalent amide is critical. rsc.org In non-polar solvents, the formation of charged ammonium carboxylate salts is disfavored, which can shift the equilibrium towards the free acid and amine, facilitating condensation. bath.ac.uk For instance, the uncatalyzed reaction between 3-phenylpropanoic acid and 4-methylbenzylamine (B130917) has been observed to proceed to a significant extent in toluene (B28343) at elevated temperatures. bath.ac.uk

The removal of water is crucial to drive the reaction to completion. bath.ac.uk This can be accomplished using a Dean-Stark apparatus for azeotropic removal or by employing dehydrating agents like molecular sieves. While effective, the use of stoichiometric dehydrating agents is not ideal for large-scale synthesis. bath.ac.uk A general procedure for the synthesis of a primary amide from 3-phenylpropionic acid has been reported, yielding the product in 78% yield after purification, demonstrating the fundamental feasibility of this approach. bath.ac.uk

A study on the condensation of 3-phenylpropionic acid with various amines using pyridine-3-carboxylic anhydride (B1165640) (3-PCA) as a condensing agent in the presence of 4-(dimethylamino)pyridine (DMAP) highlighted an efficient method for carboxamide formation. The reaction with 3-phenylpropylamine (B116678) proceeded smoothly to provide the corresponding amide in high yield. deepdyve.com

Table 1: Direct Condensation Approaches for Amide Synthesis
Carboxylic AcidAmineConditionsYieldReference
3-Phenylpropionic acidAmmonia (in situ)General procedure, not specified78% bath.ac.uk
3-Phenylpropionic acid3-PhenylpropylaminePyridine-3-carboxylic anhydride, DMAP, Room TemperatureHigh deepdyve.com
3-Phenylpropanoic acid4-MethylbenzylamineToluene, 110°C, 4h (uncatalyzed)23% conversion bath.ac.uk

Catalytic Amidation Routes

To circumvent the high temperatures and other limitations of direct thermal condensation, various catalytic systems have been developed. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions.

Boron-based catalysts, particularly boronic acids, have emerged as highly effective promoters for direct amidation. nih.govrsc.org The mechanism generally involves the formation of an acyloxyboron intermediate, which is more electrophilic than the parent carboxylic acid. bath.ac.uk The Lewis acidity of the boron atom and its ability to form reversible covalent bonds are key to its catalytic activity. rsc.org

A variety of boronic acids have been explored as catalysts. For instance, 3,4,5-trifluorobenzeneboronic acid has been shown to be effective for coupling 4-phenylbutanoic acid. bath.ac.uk Ortho-substituted phenylboronic acids, such as o-iodophenylboronic acid, can catalyze amidation at room temperature. bath.ac.uk Even simple boric acid can be an effective catalyst for the amidation of various carboxylic acids and amines, offering a green and inexpensive option. orgsyn.org In the context of substrates similar to this compound, previous studies have shown that the amidation of 3-phenylpropanoic acid with 1,2-amino-alcohols and -thiols can be achieved using 3-nitrophenylboronic acid as a catalyst. purdue.edu

More complex diboron (B99234) catalysts have also been developed. For example, tetrakis(dimethylamido)diboron and tetrahydroxydiboron (B82485) show catalytic efficiency in the direct amidation of aromatic carboxylic acids. rsc.org

Table 2: Boron-Catalyzed Synthesis of Amides
Carboxylic AcidAmineCatalystConditionsYieldReference
Phenylpropanoic acidBenzylamine3,5-Bis(trifluoromethyl)phenylboronic acid complexAzeotropic reflux in fluorobenzeneExcellent rsc.org
3-Phenylpropanoic acid1,2-amino-alcohols/thiols3-Nitrophenylboronic acidNot specifiedFormation of oxazolines/thiazolines purdue.edu
VariousVariousBoric AcidRefluxing tolueneGood to excellent orgsyn.org
4-Phenylbutyric acidBenzylamineUnsubstituted Phenylboronic acidAzeotropic reflux in toluene or fluorobenzeneGood to high rsc.org

Brønsted acids can catalyze amidation by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. bath.ac.uk While strong mineral acids can be effective, they often require stoichiometric amounts and can lead to side reactions. Milder Brønsted acids, including those incorporated into ionic liquids, have shown promise as recyclable and effective catalysts. mdpi.comajol.info

Brønsted acidic ionic liquids (BAILs) can act as both the solvent and the catalyst, simplifying reaction workup and allowing for catalyst recycling. mdpi.com These ionic liquids, such as 1-methyl-3-(4-sulfobutyl)imidazolium triflate, have been successfully employed in various acid-catalyzed transformations. mdpi.com While specific examples for the synthesis of this compound are not abundant, the general applicability of these catalysts to amide formation suggests their potential for this transformation. For instance, certain imidazolium-based ionic liquids with a carboxylic acid side chain can facilitate reactions by promoting proton transfer. nih.gov

Table 3: Brønsted Acid-Catalyzed Amide Synthesis
Catalyst TypeGeneral FeaturesPotential ApplicationReference
Brønsted Acidic Ionic Liquids (BAILs)Act as both solvent and catalyst; recyclable.Direct amidation of carboxylic acids and amines under mild conditions. mdpi.comajol.info
Imidazolium-based Ionic LiquidsCan be functionalized with acidic groups to promote proton transfer.Facilitation of nucleophilic attack on the carboxylic acid. nih.gov

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and recyclability, making them highly desirable for industrial applications. dtu.dk Various solid acid catalysts have been investigated for direct amidation.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable active sites. d-nb.inforsc.org Their well-defined structures can act as "chemical nanoreactors," providing a confined environment for catalytic reactions. csic.es MOFs containing Lewis acidic metal centers, such as Zr-based MOFs, have been shown to be active heterogeneous catalysts for direct amide bond formation. nih.gov

Other heterogeneous catalysts include metal oxides like titania (TiO2). A TiO2-supported rhenium (Re) catalyst has been reported for the selective hydrogenation of amides to amines, a related transformation that highlights the utility of such supported catalysts in amide chemistry. ebi.ac.uk The direct use of such materials for amidation is an active area of research.

Table 4: Heterogeneous Catalysis in Amide Synthesis
Catalyst TypeExampleApplicationKey AdvantagesReference
Metal-Organic Frameworks (MOFs)Zr-based MOFsDirect amidation of carboxylic acids and amines.High surface area, tunable porosity, recyclability. rsc.orgnih.gov
Supported Metal CatalystsRe/TiO2Hydrogenation of amides to amines.Recyclability, potential for chemoselectivity. ebi.ac.uk
Palladium on Carbon (Pd/C)Commercial Pd/Cα-alkylation of ketones with alcohols (related C-C bond formation).Mild conditions, high substrate tolerance. dtu.dk

The synthesis of N-aryl amides, structural analogues of this compound, is often achieved through organometallic cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides or triflates and amides. deepdyve.comnih.gov This reaction has been extensively developed and can be applied to a wide range of substrates.

The development of specific phosphine (B1218219) ligands has been crucial for the success of these reactions, allowing for the coupling of even challenging substrates under relatively mild conditions. nih.gov For example, the arylation of sp3 C-H bonds in amides can be achieved using palladium catalysts, offering a direct route to complex amide structures. nih.gov

Copper-catalyzed N-arylation, known as the Goldberg reaction, provides an alternative and often complementary approach to the palladium-catalyzed methods. mit.edu Mechanistic studies have highlighted the importance of chelating diamine ligands in modulating the reactivity of the copper catalyst. mit.edu The N-arylation of this compound or its precursors would fall under this category of advanced synthetic methodologies for preparing its structural analogues. For instance, the synthesis of N-chloro-N-methyl-3-phenylpropanamide has been reported as a precursor for such transformations. whiterose.ac.uk A study on the arylation of a derivative of 3-phenylpropanamide (B85529) utilized a palladium catalyst with a phosphine ligand to achieve the desired C-N bond formation. dtu.dk

Table 5: Organometallic Catalysis for N-Arylation of Amides
Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Palladium / Phosphine LigandsBuchwald-Hartwig AminationAryl halides/triflates and amidesBroad substrate scope, high functional group tolerance. deepdyve.comnih.gov
Copper / Diamine LigandsGoldberg ReactionAryl halides and amidesAlternative to Pd-catalysis, often uses less expensive metal. mit.edu
Palladium(II) AcetateC(sp3)-H ArylationAmides and aryl iodidesDirect functionalization of C-H bonds. nih.gov
Pd2dba3 / Phosphoramidite ligandAsymmetric C(sp3)-H functionalization3-phenylpropanamide and iodoanisoleProvides enantioselectivity in C-H functionalization. dtu.dk

Coupling Reagent-Mediated Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and the use of coupling reagents is a prevalent strategy to facilitate this transformation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), which are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and minimize side reactions such as racemization. peptide.combachem.com Phosphonium-based reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are also highly effective. peptide.combachem.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity and ability to suppress epimerization. peptide.com

For the synthesis of N-methylated amides, such as this compound, certain coupling reagents have shown superior performance. For instance, PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-protected N-methyl amino acids. peptide.com Similarly, PyBrOP® was developed to address challenges in coupling to N-methyl-amino-acids where other reagents like PyBOP® might be less effective. bachem.com The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also a critical parameter in these reactions. bachem.com

A typical procedure involves the reaction of 3-phenylpropanoic acid with methylamine (B109427) in the presence of a coupling reagent and a base in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). rsc.org Phosphorus oxychloride (POCl3) has also been reported as an efficient and cost-effective coupling reagent for the synthesis of amides under mild conditions. rsc.org

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent Type Key Features
DCC, EDC Carbodiimide Widely used, often with additives like HOBt to reduce side reactions. peptide.combachem.com
BOP, PyBOP®, PyAOP Phosphonium High coupling efficiency; PyAOP is effective for N-methylated amino acids. peptide.combachem.com
HBTU, HATU Aminium/Uronium Fast reaction rates and low racemization; HATU is particularly efficient. peptide.comsigmaaldrich.com
PyBrOP® Phosphonium Developed for difficult couplings, including those involving N-methyl amino acids. bachem.com
POCl3 Inorganic Cost-effective reagent for amide formation under mild conditions. rsc.org

Thermal Amidation Processes

Thermal amidation represents a direct method for forming amide bonds by heating a carboxylic acid and an amine, typically with the removal of water. While conceptually simple, this method often requires high temperatures, which can be a limitation for sensitive substrates.

Direct thermal amidation of 3-phenylpropanoic acid and methylamine would require heating the two reactants, likely in a sealed vessel or with a mechanism to remove the water byproduct to drive the equilibrium towards the product, this compound. Research into catalytic methods for direct amidation at lower temperatures is an active area. For instance, boric acid has been explored as a catalyst for the direct amidation of carboxylic acids and amines, offering a greener alternative to coupling reagents. walisongo.ac.id Another study reported that the yield of N-(4-methylbenzyl)-3-phenylpropanamide from the thermal reaction of the corresponding acid and amine was significantly higher when conducted in a solvent like toluene compared to neat conditions. diva-portal.org

While specific examples detailing the direct thermal synthesis of this compound are not prevalent in the searched literature, the general principles of thermal amidation would apply. The reaction would involve heating a mixture of 3-phenylpropanoic acid and methylamine, with the equilibrium being shifted towards the amide product by the removal of water.

Precursor-Based Synthetic Routes

Alkylation of Propanamide Precursors for N-Methylation

The N-methylation of a primary amide precursor, 3-phenylpropanamide, is a direct route to synthesize this compound. This transformation typically involves the deprotonation of the amide N-H bond followed by reaction with a methylating agent.

Traditional methylating agents such as methyl iodide and dimethyl sulfate (B86663) are effective but are also toxic and hazardous. researchgate.net Sodium hydride is a common base used to deprotonate the amide, followed by the addition of methyl iodide. cdnsciencepub.com This method has been successfully applied to the N-methylation of various N-acylamino acids. cdnsciencepub.com

More recent and safer methods for N-methylation have been developed. One such method utilizes phenyl trimethylammonium iodide (PhMe₃NI) as a solid, non-toxic methylating agent in the presence of a base like cesium carbonate (Cs₂CO₃). organic-chemistry.orgnih.govacs.org This protocol has demonstrated high yields and excellent monoselectivity for the N-methylation of a wide range of amides. organic-chemistry.orgnih.gov Another approach involves the use of trialkyl phosphates, such as trimethyl phosphate (B84403), with a strong base like lithium diisopropylamide (LDA) to achieve N-methylation. thieme-connect.com

Table 2: N-Methylation Methods for Amide Precursors

Methylating Agent Base Key Features
Methyl Iodide Sodium Hydride Traditional and effective, but uses toxic reagents. researchgate.netcdnsciencepub.com
Phenyl Trimethylammonium Iodide Cesium Carbonate Safe, non-toxic, solid reagent with high monoselectivity. organic-chemistry.orgnih.gov
Trimethyl Phosphate Lithium Diisopropylamide (LDA) Alternative method for N-methylation. thieme-connect.com

Acylation Strategies in Amide Synthesis

Acylation strategies involve the reaction of an amine with an activated carboxylic acid derivative. One common approach is the mixed anhydride method. highfine.com In this technique, the carboxylic acid, 3-phenylpropanoic acid, is first reacted with a chloroformate, such as ethyl or isobutyl chloroformate, to form a mixed anhydride. highfine.com This activated intermediate is then treated with methylamine to yield this compound. This method is often advantageous due to its speed and the generally good yields and purity of the products. highfine.com Mixed anhydrides can also be generated from cyclopropanols and phenyliodine(III) dicarboxylates, which then readily acylate amines. mdpi.comresearchgate.net

Another acylation strategy involves the use of acylating agents like pyridine-3-carboxylic anhydride (3-PCA). This reagent can be used for the condensation of various carboxylic acids and amines to form amides, with the byproducts being easily removable through an aqueous workup. oup.com

Use of Acid Halide Derivatives in Amide Formation

The reaction of an acid halide with an amine is a classic and highly efficient method for amide bond formation. For the synthesis of this compound, this involves the preparation of 3-phenylpropanoyl chloride from 3-phenylpropanoic acid, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comnih.gov

The resulting 3-phenylpropanoyl chloride is a highly reactive acylating agent that readily reacts with methylamine to form the desired amide. nih.govthieme-connect.com This reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. thieme-connect.comnih.gov The reaction is often performed at low temperatures to control its exothermicity. thieme-connect.com This method is widely applicable and has been used in the synthesis of various structural analogues. nih.govsmolecule.comrsc.org

Ester Aminolysis Approaches

Aminolysis of esters is another viable route for the synthesis of amides. This reaction involves heating an ester with an amine, in this case, a methyl ester of 3-phenylpropanoic acid (methyl 3-phenylpropanoate) with methylamine. While this reaction can be performed thermally, it often requires high temperatures and long reaction times.

The process can be catalyzed to proceed under milder conditions. For instance, the aminolysis of esters to form amides can be part of a multi-step synthesis. One study demonstrated the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide by treating the corresponding β-hydroxy ester with aqueous methylamine at room temperature, achieving a high yield. csic.esresearchgate.netdiva-portal.org In another example, a coumarin (B35378) derivative, which is a cyclic ester (lactone), was opened by diisopropylamine (B44863) in the presence of acetic acid to form an amide, demonstrating a related aminolysis principle. newdrugapprovals.org The synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide was achieved through the aminolysis of methyl 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoate. researchgate.net

Chemo- and Regioselective Synthesis of this compound Derivatives

The selective functionalization of molecules with multiple reactive sites is a fundamental challenge in organic synthesis. In the context of this compound analogues, chemo- and regioselectivity are crucial for constructing complex molecular architectures.

Research into the reactivity of structural analogues, such as (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, provides significant insights. This compound possesses three nucleophilic centers: the secondary amino group, the hydroxyl group, and the amide nitrogen. Its reactions with various electrophiles, such as dihaloalkanes and aldehydes, have been studied, revealing a high degree of chemoselectivity. researchgate.net

The reaction of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes like dibromomethane (B42720) or 1,2-dibromoethane (B42909) proceeds by attacking the two most nucleophilic nitrogen atoms—the secondary amine and the amide nitrogen—to yield hexahydro-4-pyrimidinones. researchgate.net Conversely, when reacted with aldehydes, the molecule exhibits different chemoselectivity. The reaction occurs between the secondary amino group and the hydroxyl group, leading to the formation of oxazolidine (B1195125) derivatives. researchgate.net This switch in reactivity highlights the subtle electronic and steric factors governing the reaction pathways.

These selective transformations are summarized in the table below.

Table 1: Chemo- and Regioselective Reactions of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide
ReactantProduct TypeSelective Sites of ReactionReference
Dihaloalkanes (e.g., dibromomethane, 1,2-dibromoethane)Hexahydro-4-pyrimidinoneSecondary Amine and Amide Nitrogen researchgate.net
Aldehydes (e.g., formaldehyde, benzaldehyde)OxazolidineSecondary Amine and Hydroxyl Group researchgate.net

Further studies have explored palladium-catalyzed C-H olefination to synthesize N-H-free 1,4-dihydroisoquinoline-3(2H)-ones from N-((2-chloro-1,1,2,2-tetrafluoroethyl)sulfinyl)-2-methyl-2-phenylpropanamide. bohrium.com This reaction demonstrates high regioselectivity, targeting a specific C-H bond for functionalization. The use of a specialized auxiliary group enables this selective transformation, which proceeds under mild conditions. bohrium.com Similarly, visible-light-mediated chlorosulfonylation of acrylamides has been developed as a method for producing quaternary substituted acyclic β-chlorosulfonyl amides, showcasing regioselectivity in the addition across the double bond. thieme-connect.com

Optimization of Reaction Conditions in this compound Synthesis

Optimizing reaction conditions is essential for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic process. The synthesis of this compound and its analogues has been the subject of several optimization studies.

A common method for amide synthesis is the reaction of an acid chloride with an amine. In the synthesis of primary amides from 3-phenylpropanoyl chloride and ammonium chloride, various reaction parameters were optimized. ccspublishing.org.cn Solvents with an amide group, such as N-methylpyrrolidone (NMP), were found to be highly effective. The optimal conditions were determined to be a reaction temperature of 120 °C for 1 hour in NMP, which resulted in a 95% isolated yield of the primary amide. ccspublishing.org.cn

Table 2: Optimization of Amidation of 3-Phenylpropanoyl Chloride
SolventTemperature (°C)Time (h)Yield (%)Reference
NMP1201295 ccspublishing.org.cn
NMP120195 ccspublishing.org.cn
DMAc120185 ccspublishing.org.cn
DMF120181 ccspublishing.org.cn

In the context of more complex derivatives, the Pd-catalyzed C-H olefination of N-((2-chloro-1,1,2,2-tetrafluoroethyl)sulfinyl)-2-methyl-2-phenylpropanamide with ethyl acrylate (B77674) was optimized by screening various catalysts, oxidants, and solvents. bohrium.com The highest yield (74%) was achieved using 10 mol % Pd(OAc)₂ as the catalyst, 2 equivalents of AgOAc as the oxidant, and hexafluoroisopropanol (HFIP) as the solvent at 80 °C. bohrium.com The choice of base was also critical, with Na₂CO₃ being optimal for the subsequent formation of the 1,4-dihydroisoquinoline-3(2H)-one derivative. bohrium.com

The synthesis of the chiral intermediate (S)-3-hydroxy-N-methyl-3-phenylpropanamide has also been optimized. mdpi.com This process involves the kinetic resolution of a racemic β-hydroxy ester, followed by amidation. The key step of kinetic resolution was performed using a planar-chiral DMAP derivative catalyst in tert-amyl alcohol at 0 °C for 24 hours. The subsequent amidation with aqueous methylamine at room temperature for 3 hours proceeded with an 85% yield, preserving the enantiomeric purity of the product. mdpi.com

Table 3: Optimization of Pd-Catalyzed C-H Olefination of a Phenylpropanamide Derivative
Catalyst (mol %)Oxidant (equiv.)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (10)AgOAc (2)-HFIP8074 bohrium.com
Pd(OAc)₂ (10)AgTFA (2)-HFIP8065 bohrium.com
Pd(OAc)₂ (10)Ag₂CO₃ (2)-HFIP8058 bohrium.com
Pd(OAc)₂ (10)Cu(OAc)₂ (2)-HFIP8045 bohrium.com
Pd(OAc)₂ (10)AgOAc (2)Na₂CO₃HFIP80Optimal for cyclized product bohrium.com

Structural Elucidation and Spectroscopic Analysis of N Methyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of N-methyl-3-phenylpropanamide, offering precise information about the hydrogen and carbon atomic arrangement.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region, approximately between 7.20 and 7.35 ppm. The two methylene (B1212753) groups (-CH2-CH2-) form an ethyl bridge between the phenyl ring and the amide carbonyl group. These protons exhibit characteristic triplet signals due to coupling with each other. The methylene group adjacent to the phenyl ring (benzylic) is expected around 2.95 ppm, while the methylene group adjacent to the carbonyl group appears slightly further downfield, around 2.50 ppm.

The N-methyl group protons give rise to a singlet at approximately 2.75 ppm. The chemical shift of the amide proton (N-H) is highly variable and sensitive to factors like solvent, concentration, and temperature, but it is typically observed as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl (C₆H₅) 7.20 - 7.35 Multiplet - 5H
Benzylic (-CH₂-Ph) ~2.95 Triplet ~7.5 2H
Methylene (-CH₂-CO) ~2.50 Triplet ~7.5 2H
N-Methyl (N-CH₃) ~2.75 Singlet - 3H

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is characteristically found far downfield, typically above 170 ppm. The carbons of the phenyl ring produce signals in the aromatic region, from approximately 126 to 141 ppm. The signal around 141 ppm is attributed to the quaternary carbon to which the propyl chain is attached. The two methylene carbons are expected in the aliphatic region, with the carbon adjacent to the carbonyl appearing around 38 ppm and the benzylic carbon around 32 ppm. The N-methyl carbon signal is observed further upfield, typically around 26 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~172
Phenyl (C-ipso) ~141
Phenyl (C-ortho, C-meta, C-para) 126 - 129
Methylene (-CH₂-CO) ~38
Benzylic (-CH₂-Ph) ~32

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignments of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. A key correlation would be observed between the benzylic protons (~2.95 ppm) and the methylene protons adjacent to the carbonyl (~2.50 ppm), confirming the -CH2-CH2- linkage.

HSQC: An HSQC spectrum maps proton signals to their directly attached carbon atoms. This technique would unequivocally link the proton signals to their corresponding carbon signals listed in the tables above, such as the N-methyl protons at ~2.75 ppm to the N-methyl carbon at ~26 ppm, and the phenyl protons to their respective aromatic carbons.

Variable-Temperature NMR Studies for Conformational Dynamics

The amide bond in this compound has a significant double bond character, leading to restricted rotation around the C-N bond. This can result in the presence of two distinct conformers (s-cis and s-trans), which may be observable at low temperatures. Variable-temperature (VT) NMR studies can be employed to investigate this dynamic process.

At a sufficiently low temperature, separate signals for the N-methyl and other nearby protons might be observed for each conformer. As the temperature is increased, the rate of rotation around the C-N bond increases. This causes the distinct signals to broaden, eventually merge into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures. These studies allow for the calculation of the energy barrier to rotation.

Solvent Effects on NMR Chemical Shifts

The chemical shift of the amide (N-H) proton is particularly sensitive to the choice of solvent due to its ability to participate in hydrogen bonding. In a non-polar, aprotic solvent like chloroform-d (B32938) (CDCl₃), which is a poor hydrogen bond acceptor, the N-H proton signal is relatively upfield. ucla.edu In contrast, in a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the amide proton forms a strong hydrogen bond with the solvent's oxygen atom. ucla.edu This deshields the proton, causing a significant downfield shift in its resonance frequency.

Table 3: Effect of Solvent on the Amide N-H Proton Chemical Shift

Solvent Hydrogen Bonding Capability Expected N-H Chemical Shift (δ, ppm)
Chloroform-d (CDCl₃) Weak H-bond acceptor More upfield (e.g., 5.5 - 6.5)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within this compound.

The FT-IR and Raman spectra are characterized by several key absorption bands. The N-H stretching vibration appears as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹. The most intense and characteristic band in the IR spectrum is the amide I band, which is primarily due to the C=O stretching vibration and occurs around 1640 cm⁻¹. researchgate.net The amide II band, resulting from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹.

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch Amide N-H 3300 - 3100
C-H Stretch (Aromatic) Phenyl C-H 3100 - 3000
C-H Stretch (Aliphatic) -CH₃, -CH₂ 3000 - 2850
Amide I (C=O Stretch) Amide C=O ~1640
Amide II (N-H Bend + C-N Stretch) Amide N-H, C-N ~1550

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present within a molecule. While a vapor phase IR spectrum for this compound is noted in spectral databases, specific peak data is not detailed in publicly available literature. nih.gov However, based on the compound's structure, a theoretical analysis of its FT-IR spectrum would exhibit characteristic absorption bands corresponding to its secondary amide and phenyl groups.

Key functional group vibrations for this compound include the N-H stretch, the carbonyl (C=O) stretch, aromatic and aliphatic C-H stretches, and the N-H bend. The presence of the phenyl group would be confirmed by C=C stretching vibrations within the ring and C-H bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3300 N-H Stretch Secondary Amide Medium-Strong
3100-3000 C-H Stretch Aromatic (Phenyl) Medium
3000-2850 C-H Stretch Aliphatic (CH₂, CH₃) Medium
~1640 C=O Stretch (Amide I) Secondary Amide Strong
~1550 N-H Bend (Amide II) Secondary Amide Strong
1600, 1495, 1450 C=C Stretch Aromatic Ring Medium-Weak

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. As of this review, specific experimental Raman spectroscopic data for this compound has not been reported in the surveyed scientific literature. A theoretical analysis would predict strong signals for the aromatic ring C-C stretching and C-H vibrations due to their non-polar nature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. nih.gov

The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 163, which corresponds to the compound's molecular weight (163.22 g/mol ). nih.gov This confirms the molecular formula C₁₀H₁₃NO.

Table 2: Key GC-MS Fragmentation Data for this compound

m/z Ion Identity Proposed Fragmentation
163 [C₁₀H₁₃NO]⁺ Molecular Ion [M]⁺
105 [C₇H₅O]⁺ Cleavage of the C-C bond between the carbonyl and the adjacent methylene group, forming the benzoyl cation.
91 [C₇H₇]⁺ Rearrangement and cleavage to form the stable tropylium (B1234903) cation.

Data sourced from PubChem CID 3434746. nih.gov

In addition to electron ionization data, predicted m/z values for various adducts, which are commonly observed in soft ionization techniques like electrospray ionization (ESI), have been calculated.

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 164.10700
[M+Na]⁺ 186.08894
[M+K]⁺ 202.06288
[M+NH₄]⁺ 181.13354
[M-H]⁻ 162.09244

Data sourced from PubChemLite CID 3434746. uni.lu

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a standard method to determine the mass percentages of the elements within a compound, serving to verify its empirical formula and assess its purity. While experimental results for a specific sample are not published, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₃NO.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass (g/mol) Percentage (%)
Carbon C 12.011 120.11 73.59%
Hydrogen H 1.008 13.104 8.03%
Nitrogen N 14.007 14.007 8.58%
Oxygen O 15.999 15.999 9.80%
Total 163.22 100.00%

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been determined or is not publicly available. Therefore, detailed information on its solid-state conformation, bond lengths, bond angles, and crystal packing is currently unavailable.

Computational and Theoretical Chemistry of N Methyl 3 Phenylpropanamide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. The primary goal of these methods is to solve the Schrödinger equation for a given molecular system, which provides information about its energy and wavefunction. From these, various molecular properties can be derived. The geometry optimization process, a common application, seeks to find the arrangement of atoms that corresponds to the lowest energy, representing the most stable structure of the molecule pennylane.ai.

Density Functional Theory (DFT) has become one of the most popular and effective methods in computational chemistry for studying the electronic structure of molecules. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to calculate the molecule's energy and other properties. This approach offers a favorable balance between computational cost and accuracy.

In studies of related amide compounds, such as N-phenylpropanamide, the B3LYP functional is commonly employed researchgate.net. B3LYP is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. Calculations using the B3LYP functional, often paired with a suitable basis set like 6-311+G(d,p), have been shown to provide reliable predictions of molecular geometry, vibrational frequencies, and electronic properties researchgate.net.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant, which describes the electrons as moving independently in the average electric field created by all other electrons mdpi.com.

While the HF method provides a foundational understanding of a molecule's electronic structure, it inherently neglects the correlation between the motions of individual electrons. This can lead to inaccuracies in energy calculations and some molecular properties. However, HF is often used as a starting point for more advanced and accurate methods, known as post-Hartree-Fock methods, and for initial geometry optimizations before applying more computationally intensive techniques pennylane.aimdpi.com.

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. Larger and more complex basis sets provide a more accurate representation of the orbitals but also significantly increase the computational time required for the calculation.

Commonly used basis sets include Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) mdpi.com. These can be augmented with additional functions to improve accuracy:

Polarization functions (indicated by * or (d,p)) allow for more flexibility in the shape of the orbitals, which is important for accurately describing chemical bonds mdpi.com.

Diffuse functions (indicated by + or ++) are crucial for describing systems with loosely bound electrons, such as anions or molecules in excited states mdpi.com.

For a molecule like N-methyl-3-phenylpropanamide, a basis set such as 6-311+G(d,p) is often chosen as it provides a robust description of the molecular geometry and electronic properties by including polarization functions on heavy atoms and hydrogens, as well as diffuse functions on heavy atoms researchgate.net.

Molecular Geometry Optimization and Analysis

Molecular geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key structural parameters. While specific optimized data for this compound is not available in the cited literature, the following sections present illustrative data for the closely related compound N-phenylpropanamide, calculated at the B3LYP/6-311+G(d,p) level, to demonstrate the type of information obtained from such analyses researchgate.net.

Bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle formed by three connected atoms) are fundamental descriptors of molecular structure. The tables below show selected calculated bond lengths and angles for the related molecule N-phenylpropanamide. These values are crucial for defining the molecule's size and shape.

Table 1: Selected Calculated Bond Lengths (Å) for N-phenylpropanamide researchgate.net (Illustrative data for a related compound)

BondLength (Å)
C1-C21.388
C2-C31.391
C7-N81.359
C7-O141.233
N8-C91.424
C10-C111.530
C11-C71.512

Table 2: Selected Calculated Bond Angles (°) for N-phenylpropanamide researchgate.net(Illustrative data for a related compound)

AngleValue (°)
C2-C1-C6120.2
C1-C2-C3120.1
O14-C7-N8123.0
O14-C7-C11120.9
N8-C7-C11116.1
C7-N8-C9126.8
N8-C9-C10119.5

Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are the primary determinants of a molecule's conformation. The flexibility of the propanamide chain and the orientation of the phenyl ring in this compound are governed by these angles. Conformation analysis involves mapping the molecule's energy as a function of rotation around one or more key dihedral angles to identify the most stable conformers.

For amides, key dihedral angles define the planarity of the amide group and the orientation of its substituents. The conformation around the C-N amide bond is particularly important, with cis and trans arrangements being possible. In secondary amides, the trans conformation is generally more stable.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
ω (omega)Cα-C-N-CαDefines the planarity of the amide bond (near 180° for trans).
φ (phi)C-N-Cα-CβDescribes rotation around the N-Cα bond.
ψ (psi)N-Cα-Cβ-Cγ(phenyl)Describes rotation around the Cα-Cβ bond.
χ1 (chi1)Cα-Cβ-Cγ-Cδ(phenyl)Describes the orientation of the phenyl ring.

Electronic Structure Characterization

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound, computational methods such as Density Functional Theory (DFT) are employed to elucidate the distribution of electrons and energy levels within the molecule.

Frontier molecular orbital theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Table 1: Frontier Molecular Orbital Energies (Calculated for Analogous Amides)

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
N-Phenylpropanamide DFT/B3LYP/6-311+G(d,p) -6.5 -0.5 6.0

Note: Data presented is for analogous compounds and serves as an estimation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show a region of high electron density (red) around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. Conversely, the areas around the N-H proton and the protons of the methyl group would exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack.

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In this compound, the phenyl group can act as an electron-donating or withdrawing group depending on the substitution, and the amide group can participate in charge transfer processes.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can elucidate the nature of electronic transitions and the extent of charge transfer. While specific studies on the intramolecular charge transfer in this compound are not detailed in the provided search context, the general principles suggest that the interaction between the phenyl ring's π-system and the amide moiety's orbitals would be a key area of investigation.

Vibrational Wavenumber Predictions and Assignments

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to assign specific vibrational modes to the observed spectral bands.

For amides, characteristic vibrational bands include the C=O stretching (Amide I), N-H bending and C-N stretching (Amide II), and a complex mix of C-N stretching and N-H bending (Amide III). A computational study on N-methylacetamide, a simpler amide, using DFT methods has provided detailed assignments for these bands nih.govacs.org. For instance, the Amide I band, primarily due to C=O stretching, is calculated to be around 1630 cm⁻¹ nih.gov. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears around 1518 cm⁻¹ nih.gov. The Amide III band is typically found in the 1250–1350 cm⁻¹ region acs.org. For N-phenylpropanamide, aliphatic C-H stretching vibrations are observed around 2965 and 2920 cm⁻¹ .

Table 2: Predicted Vibrational Frequencies for Related Amides

Vibrational Mode Compound Calculated Frequency (cm⁻¹)
C=O Stretch (Amide I) N-Methylacetamide 1630 nih.gov
N-H Bend / C-N Stretch (Amide II) N-Methylacetamide 1518 nih.gov
C-H Stretch (aliphatic) N-Phenylpropanamide 2965, 2920

Note: The presented data is for analogous compounds and provides an expected range for this compound.

Theoretical NMR Chemical Shift Predictions

Computational chemistry provides a robust framework for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating theoretical NMR spectra. These predictions are valuable for confirming molecular structures and understanding the electronic environment of different nuclei.

While a specific computational NMR study for this compound was not found, experimental ¹H NMR data for this compound has been reported. For instance, in a study, the ¹H NMR spectrum in DMSO-d6 showed peaks at δ 7.29–7.13 (m, 3H, Ph-H), 7.03–6.75 (m, 6H, Ph-H), 3.77 (s, 3H, OCH₃), 3.44–3.35 (m, 1H, CH), 3.06 (s, 3H, NCH₃), and 2.75 (dd, J = 12.8, 6.7 Hz, 1H, PhCH) mdpi.com. Theoretical calculations for similar molecules can help in the precise assignment of these signals and in understanding the factors influencing the chemical shifts.

Table 3: Experimental ¹H NMR Chemical Shifts for this compound Derivatives

Protons Chemical Shift (ppm) Multiplicity J (Hz) Reference
Ph-H 7.29–7.13 m mdpi.com
Ph-H 7.03–6.75 m mdpi.com
OCH₃ 3.77 s mdpi.com
CH 3.44–3.35 m mdpi.com
NCH₃ 3.06 s mdpi.com

Note: This table presents experimental data for a derivative of this compound.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This includes identifying transition states, intermediates, and calculating activation energies. For reactions involving this compound, such as its synthesis or degradation, computational studies can provide a detailed, step-by-step understanding of the chemical transformations.

For example, the synthesis of N-substituted amides can be studied computationally to understand the role of catalysts and the energetics of different reaction pathways researchgate.net. DFT calculations can be used to model the transition states of key steps, such as the nucleophilic attack of the amine on an activated carboxylic acid derivative. While specific computational studies on the reaction mechanisms of this compound were not identified in the search results, the general methodologies are well-established and could be applied to investigate reactions such as its formation from 3-phenylpropanoic acid and methylamine (B109427).

Chemical Reactivity and Functionalization of N Methyl 3 Phenylpropanamide

Reactions of the Amide Functional Group

The amide group is the central functional group of N-methyl-3-phenylpropanamide and dictates much of its chemical behavior. It can undergo reactions such as hydrolysis and reduction.

Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine. This reaction is typically slow but can be accelerated by heating in the presence of strong acids or bases.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis of this compound in the presence of an acid like hydrochloric acid (HCl) yields 3-phenylpropanoic acid and methylammonium (B1206745) chloride.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally more difficult for amides compared to other carbonyl derivatives because the resulting amine anion is a poor leaving group. Therefore, prolonged heating with a strong base is often required. For this compound, basic hydrolysis would produce a salt of 3-phenylpropanoic acid and methylamine (B109427).

Table 1: Hydrolysis of this compound
ConditionReagentsProducts
Acidic HydrolysisAqueous Acid (e.g., HCl), Heat3-Phenylpropanoic acid and Methylammonium chloride
Basic HydrolysisAqueous Base (e.g., NaOH), HeatSodium 3-phenylpropanoate and Methylamine

The amide functional group of this compound can be reduced to a secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. The reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

The reduction of this compound with LiAlH₄ yields N-methyl-3-phenylpropan-1-amine. This reaction is a common method for synthesizing amines from carboxylic acid derivatives.

Table 2: Reduction of this compound
ReactionTypical ReagentSolventProduct
Amide ReductionLithium Aluminum Hydride (LiAlH₄)Ether or Tetrahydrofuran (B95107) (THF)N-methyl-3-phenylpropan-1-amine

Derivatization Strategies for this compound

Derivatization involves chemically modifying a compound to produce new compounds with different properties. For this compound, derivatization can be achieved by targeting the phenyl ring, the aliphatic chain, or the amide group itself.

Phenyl Ring Functionalization : The phenyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, various functional groups (e.g., nitro, halogen, alkyl groups) can be introduced onto the ring. These modifications can significantly alter the electronic and steric properties of the molecule.

Aliphatic Chain Modification : The propyl chain can be functionalized, for example, through free-radical halogenation, although this method can lack selectivity. As mentioned previously, creating a chiral center by substitution on the chain is a viable strategy for developing new analogues.

N-Alkylation/Arylation : While this compound is already N-methylated, further reactions at the amide nitrogen are less common but possible under specific conditions. More complex N-substituted analogs could be synthesized starting from 3-phenylpropanoic acid and a different primary or secondary amine.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of the this compound scaffold, which is crucial in fields like drug discovery.

Formation of Cyclic Structures

The strategic positioning of the N-methyl amide and the phenyl group in this compound facilitates intramolecular cyclization reactions, providing access to important heterocyclic scaffolds such as dihydroisoquinolines and tetrahydroisoquinolines. These reactions are fundamental in the construction of a wide array of more complex molecules.

One of the most significant applications of β-arylethylamides like this compound is in the Bischler-Napieralski reaction . This acid-catalyzed intramolecular electrophilic aromatic substitution reaction results in the formation of 3,4-dihydroisoquinolines. The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions wikipedia.orgorganic-chemistry.orgnrochemistry.com. The mechanism involves the activation of the amide carbonyl group by the Lewis acid, followed by cyclization of the electron-rich phenyl ring onto the resulting nitrilium ion intermediate nrochemistry.com. The presence of electron-donating groups on the benzene (B151609) ring generally facilitates this reaction nrochemistry.com.

Another pivotal cyclization is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline wikipedia.orgnrochemistry.com. While this compound itself is an amide, its corresponding amine, N-methyl-3-phenylpropanamine (formed by reduction of the amide), is a suitable substrate for this reaction. The reaction is typically acid-catalyzed and proceeds through an iminium ion intermediate that undergoes intramolecular electrophilic attack by the phenyl ring nrochemistry.com. The reaction conditions can be varied, and in some cases, the reaction can proceed under physiological conditions, which is significant in the biosynthesis of many alkaloids jk-sci.com.

Table 1: Cyclization Reactions of this compound and its Derivatives

Reaction Starting Material Reagents/Catalyst Product Yield (%) Reference
Bischler-Napieralski This compound POCl₃, reflux 2-methyl-3,4-dihydroisoquinolinium salt Not specified wikipedia.orgorganic-chemistry.org
Bischler-Napieralski Substituted β-phenethylamides P₂O₅, POCl₃, reflux Substituted 3,4-dihydroisoquinolines Good wikipedia.org
Pictet-Spengler N-methyl-3-phenylpropanamine Aldehyde (e.g., acetaldehyde), H⁺ 1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline Good wikipedia.orgebrary.net
Pictet-Spengler Tryptamine derivative Aldehyde, Thiourea catalyst Tetrahydro-β-carboline 86-95 ebrary.net

Synthesis of Complex Organic Compounds as Building Blocks

The cyclic structures derived from this compound, namely 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, are not merely synthetic end-products but are crucial building blocks for the assembly of more intricate molecular architectures, particularly in the realm of alkaloid synthesis.

The 3,4-dihydroisoquinoline (B110456) scaffold is a key precursor for the synthesis of protoberberine and benzo[c]phenanthridine (B1199836) alkaloids , many of which exhibit significant biological activities. For instance, substituted 3,4-dihydroisoquinolines can undergo further intramolecular N-alkylation or C-alkylation reactions to construct the tetracyclic core of these alkaloids nih.govnih.gov. The synthesis of protoberberine alkaloids such as (-)-xylopinine has been achieved starting from a dihydroisoquinoline intermediate, which is subsequently elaborated to form the complete tetracyclic system nih.gov. Similarly, the Bischler-Napieralski reaction is a key step in the synthesis of benzo[c]phenanthridine alkaloids like chelirubine (B96666) and chelilutine (B1205590) from amide precursors rsc.org.

The 1,2,3,4-tetrahydroisoquinoline (B50084) framework is a central component of numerous isoquinoline (B145761) alkaloids, including the potent antiprotozoal agent emetine (B1671215) . The total synthesis of (–)-emetine has been accomplished through strategies that utilize a substituted 1,2,3,4-tetrahydroisoquinoline derivative as a key building block chemistryviews.orgrsc.orgacs.org. In these syntheses, the tetrahydroisoquinoline moiety is coupled with another heterocyclic fragment to assemble the complex pentacyclic structure of emetine rsc.orgacs.org. The scalability of such synthetic routes highlights the importance of efficient methods for preparing the initial tetrahydroisoquinoline core chemistryviews.org.

Table 2: Application of this compound Derivatives in the Synthesis of Complex Molecules

Starting Intermediate Target Compound Class Key Reaction Steps Example Product Reference
3,4-Dihydroisoquinoline Protoberberine Alkaloids Intramolecular N-alkylation, Reduction (-)-Xylopinine nih.gov
N-(1,2-diarylethyl)amide Benzo[c]phenanthridine Alkaloids Bischler-Napieralski cyclization, Intramolecular C-alkylation Chelirubine, Chelilutine nih.govrsc.org
1,2,3,4-Tetrahydroisoquinoline derivative Ipecac Alkaloids Coupling with a benzo[a]quinolizidine unit (–)-Emetine chemistryviews.orgrsc.orgacs.org

Stereochemical Investigations in N Methyl 3 Phenylpropanamide Chemistry

Chirality and Stereoisomerism in N-Methyl-3-Phenylpropanamide Derivatives

Chirality is introduced into the this compound scaffold when a carbon atom becomes bonded to four different groups, creating a stereocenter. For example, substitution at the third carbon of the propanamide chain, such as in N-methyl-3-phenyl-3-(p-tolyl)propanamide, results in a chiral molecule existing as a pair of enantiomers.

A more complex example is found in derivatives where multiple stereocenters are present. For instance, certain analogues used in pharmacological research can possess three chiral carbons, leading to the possibility of eight different stereoisomers (four pairs of enantiomers). Each of these isomers can exhibit significant differences in biological activity, highlighting the importance of stereochemical control in medicinal chemistry. The precise spatial arrangement of substituents dictates how the molecule interacts with chiral biological targets like receptors and enzymes.

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of a single, desired stereoisomer from a pool of possibilities is a significant challenge in organic chemistry. Two primary strategies are employed: enantioselective and diastereoselective synthesis.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction, favoring the formation of one enantiomer. An example is the catalytic asymmetric synthesis of N-C axially chiral sulfonamides, a class of compounds related to amides, which can be achieved with high enantioselectivity using a chiral palladium catalyst. nih.gov

Diastereoselective synthesis is employed when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers. For instance, the diastereoselective synthesis of substituted N-methylspiroindolines has been achieved through intramolecular Mizoroki–Heck annulations, where the reaction geometry favors the formation of one diastereomer over others. nih.gov Similarly, the alkylation of certain β-ketoesters, which can be precursors to this compound derivatives, can proceed with reasonable diastereoselectivity, allowing for the separation of the major diastereomer. nottingham.ac.uk

These methods are crucial for producing optically pure compounds for pharmacological evaluation, where one stereoisomer may be therapeutically active while another could be inactive or even detrimental.

Kinetic Resolution Techniques for Optically Pure Compounds

Kinetic resolution is a powerful technique for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its components. wikipedia.org This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, becoming concentrated in the product, while the slower-reacting enantiomer is left behind in the unreacted starting material.

A key limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com To overcome this, dynamic kinetic resolution (DKR) is often employed. In DKR, the slower-reacting enantiomer is continuously racemized (converted back into the 50:50 mixture) under the reaction conditions. This allows the faster-reacting enantiomer to be continually formed from the entire starting material, making a theoretical yield of 100% possible. mdpi.commdpi.com

This technique has been successfully applied to precursors of this compound derivatives. For example, the alcoholytic dynamic kinetic resolution of azlactones provides an efficient route to enantiomerically enriched α-amino acid derivatives, which are valuable building blocks. mdpi.com

Table 1: Examples of Kinetic Resolution Approaches

Technique Substrate Type Catalyst/Reagent Outcome
Kinetic Resolution (KR) Racemic alcohols Lipase (B570770) (enzyme) Selective acylation of one enantiomer, leaving the other unreacted. mdpi.com
Dynamic Kinetic Resolution (DKR) Racemic alcohols Lipase + Metal Catalyst (e.g., Ru, Fe, V) Complete conversion to a single enantiomerically pure ester. mdpi.com
DKR of Azlactones Azlactones (precursors to amino acid derivatives) Chiral bifunctional organocatalysts Generation of enantiomerically enriched α-amino acid derivatives. mdpi.com

Analytical Methods for Diastereomer and Enantiomer Resolution

Once stereoisomers are synthesized, analytical methods are required to separate them and determine their purity. The choice of method depends on whether diastereomers or enantiomers are being separated.

Chromatography is the most common and effective technique for resolving stereoisomers.

Diastereomer Resolution : Diastereomers have different physical properties, such as polarity, boiling point, and solubility. Consequently, they can often be separated using standard chromatographic techniques like silica (B1680970) gel column chromatography. nih.govnottingham.ac.uk The different interactions of the diastereomers with the stationary phase (e.g., silica gel) cause them to move through the column at different rates, allowing for their separation.

Enantiomer Resolution : Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral chromatography is required, which utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive. wikipedia.org The enantiomers interact differently with the chiral environment, forming transient diastereomeric complexes with different stabilities, which leads to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method. For example, the optical isomers of α-chloro-N-phenyl propanamide have been successfully resolved using reversed-phase HPLC on a chiral column. researchgate.net

Table 2: Chromatographic Conditions for Stereoisomer Resolution

Compound Type Chromatographic Method Stationary Phase Mobile Phase Example Reference
meta-hydroxyphenylpropanolamine stereoisomers Chiral HPLC Crownpak CR (+) 113 mM aqueous perchloric acid nih.gov
α-chloro-N-phenyl propanamide enantiomers Chiral RP-HPLC 3,5-DNB-(S)-(+)-PG Hexane/2-propanol (100/10, V/V) researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of molecules. researchgate.net While standard 1D ¹H and ¹³C NMR spectra are used for basic structural confirmation, advanced techniques are necessary to elucidate complex stereochemical details.

One powerful method is Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY). This 2D NMR experiment detects spatial proximity between protons. If two protons are close in space (typically within 5 Å), a cross-peak will be observed in the NOESY spectrum. This information is crucial for determining the relative configuration of stereocenters and for analyzing the preferred conformation of a molecule. wordpress.com

Other advanced methods include the use of chiral derivatizing agents (CDAs) . researchgate.net The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers will have distinct NMR spectra, and the differences in their chemical shifts can be analyzed to assign the absolute configuration of the original molecule. researchgate.net

Conformational Analysis and its Impact on Reactivity

The this compound structure contains several single bonds around which rotation can occur, leading to different three-dimensional shapes or conformations . The amide (N-C=O) bond is of particular interest. Due to resonance, the C-N bond has partial double-bond character, which restricts rotation and can lead to the existence of distinct cis and trans isomers (rotamers). nanalysis.comazom.comut.ee The energy barrier for this rotation can be significant, making it possible to observe different conformers by NMR at room temperature. cdnsciencepub.com

Green Chemistry Principles in N Methyl 3 Phenylpropanamide Synthesis

Atom Economy and Reaction Efficiency Metrics

Atom economy (AE) is a foundational metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have an atom economy of 100%. In addition to AE, other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more comprehensive assessment by accounting for reaction yield, excess reagents, and all materials used in the process, including solvents and workup chemicals.

The synthesis of N-methyl-3-phenylpropanamide can be approached through several routes, each with distinct green chemistry metrics. A comparative analysis of three common methods—the acid chloride route, a coupling reagent route, and a direct catalytic route—highlights these differences.

Plausible Synthetic Routes from 3-Phenylpropanoic Acid and Methylamine (B109427):

Acid Chloride Route: 3-phenylpropanoic acid is first converted to 3-phenylpropanoyl chloride using a reagent like oxalyl chloride. The acid chloride then reacts with methylamine to form the amide.

Coupling Reagent Route: A peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to directly couple 3-phenylpropanoic acid with methylamine.

Boric Acid Catalyzed Route: 3-phenylpropanoic acid and methylamine are reacted directly in the presence of a catalytic amount of boric acid, typically at elevated temperatures, producing water as the only theoretical byproduct.

The theoretical atom economy for each route reveals significant disparities. The boric acid-catalyzed route is the most atom-economical, as all atoms from the reactants (excluding the catalyst) are incorporated into the product and water. In contrast, the acid chloride and coupling agent routes generate stoichiometric byproducts, leading to lower atom economies.

Table 1: Theoretical Green Chemistry Metrics for this compound Synthesis Routes Note: RME and PMI values are estimated based on typical yields and process conditions for analogous reactions, as specific experimental data for this compound is not available. Lower PMI is better.

MetricAcid Chloride RouteCoupling Agent (HATU) RouteBoric Acid Catalyzed RouteIdeal Value
Atom Economy (AE) 53.4%24.8%90.5%100%
Reaction Mass Efficiency (RME) ~45-50%~20-24%~75-85%100%
Process Mass Intensity (PMI) High (>100)Very High (>150)Low (<100)1

Atom Economy Calculation:

Boric Acid Route: AE = [MW of Amide] / ([MW of Acid] + [MW of Amine]) = 163.22 / (150.17 + 31.06) * 100% = 90.5% (The byproduct is water).

Acid Chloride Route: AE = [MW of Amide] / ([MW of Acid] + [MW of Oxalyl Chloride] + [MW of Amine]) = 163.22 / (150.17 + 126.93 + 31.06) * 100% = 53.4% (Byproducts include HCl, CO, CO2).

HATU Route: AE = [MW of Amide] / ([MW of Acid] + [MW of Amine] + [MW of HATU] + [MW of Base]) = 163.22 / (150.17 + 31.06 + 380.23 + 129.24) * 100% = 24.8% (Byproducts are substantial).

Solvent Selection and Reduction

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to the process's environmental footprint. Traditional amide synthesis frequently employs hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). chemsynthesis.com Green chemistry encourages the reduction of solvent use or the replacement of hazardous solvents with more sustainable alternatives. chemsynthesis.commdpi.com

For the synthesis of this compound, greener solvent alternatives can be considered:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks like furfural, 2-MeTHF is a viable alternative to solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). mdpi.com

Cyclopentyl methyl ether (CPME): This solvent is noted for its high boiling point, low water miscibility, and stability, making it a safer alternative in many processes. semanticscholar.org

Water: As the ultimate green solvent, water is an ideal medium for certain reactions. mdpi.comresearchgate.netnih.gov Catalytic methods are being developed that allow for efficient amide bond formation in aqueous environments, which simplifies purification and reduces organic waste. researchgate.netnih.gov

Solvent-free conditions: In some catalytic processes, particularly with boric acid, it is possible to run the reaction neat (without solvent) by melting the reactants, which represents the ideal scenario from a solvent-reduction perspective.

The boric acid-catalyzed route is particularly amenable to greener solvents or solvent-free conditions, further enhancing its sustainability profile compared to routes requiring specific organic solvents for the coupling agents to function effectively.

Development of Sustainable Catalytic Systems

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as it drastically reduces waste by allowing a small amount of a substance to facilitate the reaction multiple times. The development of sustainable catalysts for amide bond formation is an active area of research.

Boric Acid Catalysis: Boric acid (B(OH)₃) is an inexpensive, low-toxicity, and environmentally benign Lewis acid catalyst. It facilitates the direct amidation of carboxylic acids and amines, with water as the sole byproduct. Its ease of handling and minimal environmental impact make it a highly sustainable option for synthesizing this compound.

Enzymatic Catalysis: Enzymes, such as lipases like Candida antarctica lipase (B570770) B (CALB), are powerful biocatalysts for amide synthesis. semanticscholar.org These reactions can be performed under mild conditions in green solvents like CPME, often with high selectivity and yield, and without the need for activating agents. semanticscholar.org This approach avoids harsh reagents and minimizes byproducts.

Metal-Based Catalysis: While some metal catalysts rely on precious and toxic heavy metals, research is ongoing into catalysts based on more abundant and less toxic metals. For instance, ruthenium-based catalysts have been developed for the N-methylation of amides using methanol, a renewable C1 source. rsc.org Potassium phosphate (B84403) has also been used as a simple, sustainable catalyst for ester amidation. derpharmachemica.com These systems offer high efficiency and can reduce the reliance on traditional, less sustainable methods.

Table 2: Comparison of Catalytic Systems for Amide Synthesis

Catalyst TypeExample(s)AdvantagesDisadvantages
Lewis Acid Boric AcidLow cost, low toxicity, high atom economy, simple.Often requires high temperatures.
Enzymatic Candida antarctica lipase B (CALB)High selectivity, mild conditions, biodegradable.Can be expensive, sensitive to conditions.
Transition Metal Ruthenium complexes, Potassium saltsHigh efficiency, novel reactivity.Potential for metal contamination, cost.

Waste Minimization and Byproduct Management

Waste prevention is the first and most important principle of green chemistry. In the synthesis of this compound, waste arises from byproducts of activating agents, excess reagents, and solvents used during the reaction and purification steps.

Acid Chloride Route: This method generates significant waste. The activation of 3-phenylpropanoic acid with oxalyl chloride produces HCl, CO, and CO₂ as byproducts. The subsequent reaction with methylamine produces another equivalent of HCl, which must be neutralized with a base, forming a salt that requires disposal.

Coupling Reagent Route: Amide synthesis using coupling reagents like HATU is notoriously wasteful from an atom economy perspective. The high molecular weight reagent is converted into stoichiometric byproducts (e.g., HOAt and a urea (B33335) derivative) that must be separated and disposed of, contributing to a very high E-factor (mass of waste per mass of product).

Catalytic Route: The most effective strategy for waste minimization is the use of a direct catalytic approach. The boric acid-catalyzed synthesis of this compound from 3-phenylpropanoic acid and methylamine theoretically produces only water as a byproduct. This dramatically reduces the E-factor and simplifies product purification, as there are no stoichiometric byproducts to remove.

Effective byproduct management also involves considering the lifecycle of the materials used. For instance, in some advanced protocols, byproducts can be recycled. However, for common coupling agents, this is often not feasible. Therefore, selecting a synthetic route that inherently avoids the formation of wasteful byproducts is the superior green chemistry approach.

Future Research Directions and Unexplored Avenues

Development of Novel Catalysts for Amide Bond Formation

The direct formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. While various methods exist, the development of efficient and environmentally benign catalytic systems remains a high priority. For the synthesis of N-methyl-3-phenylpropanamide from 3-phenylpropanoic acid and methylamine (B109427), research into novel catalysts is a fertile ground for innovation.

Recent studies have highlighted the potential of Group IV metal catalysts, such as those based on zirconium and titanium, for the direct amidation of carboxylic acids. For instance, zirconium(IV) catalysts, including ZrCl₄ and zirconocene dichloride (Cp₂ZrCl₂), have demonstrated efficacy in promoting the amidation of 3-phenylpropanoic acid with various amines. Similarly, titanium tetrachloride (TiCl₄) has been employed as a catalyst for the direct condensation of carboxylic acids and amines. The exploration of these and other earth-abundant metals as catalysts for the synthesis of this compound could lead to more sustainable and cost-effective industrial processes.

Furthermore, the development of heterogeneous catalysts, such as amorphous zirconia, offers the advantage of easier separation and recycling, contributing to greener chemical production. Future research should focus on designing and optimizing these solid-supported catalysts to enhance their activity, selectivity, and longevity in the synthesis of this compound. Boron-based catalysts, including various boronic acids, also present a promising, metal-free alternative for direct amidation reactions.

A comparative analysis of the efficacy of different catalytic systems for the synthesis of this compound is presented in the table below.

Catalyst TypeSpecific ExamplesPrecursorsPotential Advantages
Zirconium-basedZrCl₄, ZrCp₂Cl₂3-phenylpropanoic acid, AmineHigh conversion rates
Titanium-basedTiCl₄Carboxylic acid, AmineEffective for direct condensation
Boron-basedArylboronic acidsCarboxylic acid, AmineMetal-free, milder conditions
HeterogeneousAmorphous zirconiaMethyl esters, AmineRecyclable, sustainable

Mechanistic Elucidation of Catalytic Processes

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. For the catalytic formation of this compound, detailed mechanistic studies are essential.

For Lewis acid-catalyzed amidations, such as those employing zirconium or titanium complexes, the proposed mechanism generally involves the activation of the carboxylic acid. The metal center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Subsequent proton transfer and elimination of a water molecule yield the amide product.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating the intricate details of these catalytic cycles. Such computational studies can provide insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. For the zirconium-catalyzed amidation, DFT studies on related systems suggest that the reaction may proceed through a dinuclear zirconium species. The amine attacks a coordinated carboxylate ligand, followed by C-O bond cleavage, which is often the rate-determining step. An excess of the amine can facilitate the proton transfer required in this step. Future research should apply these computational methods specifically to the reaction between 3-phenylpropanoic acid and methylamine to unravel the precise mechanism and identify key factors influencing the reaction rate and yield.

Computational Design of this compound Derivatives

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. For this compound, computational approaches can be employed to design derivatives with tailored biological activities, physical properties, or catalytic capabilities.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. By analyzing a dataset of related compounds, these models can identify key molecular descriptors that influence a particular outcome, thereby guiding the design of more potent analogs.

Molecular docking and molecular dynamics (MD) simulations are invaluable for designing derivatives that can interact with specific biological targets, such as enzymes or receptors. These techniques can predict the binding affinity and mode of interaction of a ligand with a protein, allowing for the in silico screening of virtual libraries of this compound derivatives. This approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis and testing of the most promising compounds. For instance, in the design of enzyme inhibitors, derivatives could be computationally modeled to optimize interactions with the active site, potentially leading to enhanced efficacy.

Exploration of Supramolecular Interactions in this compound Systems

The non-covalent interactions involving this compound are fundamental to understanding its behavior in the solid state and in solution, and for the design of novel materials. The amide functional group is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

In the solid state, these hydrogen bonds, in conjunction with other non-covalent forces like π-π stacking of the phenyl rings, will dictate the crystal packing and ultimately the material's physical properties. Crystal engineering principles can be applied to design crystalline solids of this compound and its derivatives with specific architectures and functionalities. The study of the hydrogen bonding patterns in structurally related N-alkyl aromatic amides reveals a propensity for the formation of one-dimensional chains or tapes, which can further assemble into more complex three-dimensional structures.

In solution, the ability of this compound to form hydrogen bonds will influence its solubility and its interactions with other molecules. The interplay of hydrogen bonding and hydrophobic interactions can lead to the formation of self-assembled structures, such as aggregates or gels. The exploration of the supramolecular chemistry of this compound could lead to the development of new functional materials, such as organogels or liquid crystals, with applications in various fields. Understanding these supramolecular interactions is also critical in the context of drug design, as they govern the recognition and binding of a molecule to its biological target.

Q & A

Basic: What are the standard laboratory protocols for synthesizing N-methyl-3-phenylpropanamide?

Answer:
this compound is synthesized via a two-step reaction. First, trifluoroacetic acid (TFA) is added dropwise to a dichloromethane (DCM) solution of a precursor (e.g., a substituted intermediate), followed by stirring at room temperature for 6–7 hours. The mixture is then alkalized to pH ~9 with saturated sodium bicarbonate, extracted with DCM (3×), dried over anhydrous Na₂SO₄, and concentrated. Purification via flash column chromatography yields the final product (84% yield) as a yellow oil. Critical parameters include stoichiometric control of TFA (5.0 eq) and monitoring reaction progress via TLC .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Characterization relies on ¹H NMR (400 MHz, DMSO-d₄) for structural confirmation (e.g., aromatic protons at δ 7.34–7.15, methoxy groups at δ 3.77) and ¹³C NMR (100 MHz) for carbonyl (δ 174.96) and quaternary carbon identification. Mass spectrometry (ESI-MS, m/z 285.3 [M+1]⁺) validates molecular weight. Purity is confirmed via HPLC, while X-ray crystallography (for stereoisomers) resolves absolute configurations in advanced studies .

Basic: What safety protocols are essential when handling this compound?

Answer:
Mandatory PPE includes nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. Reactions involving volatile intermediates (e.g., TFA) require fume hoods or gloveboxes. Post-experiment waste must be segregated into halogenated organic containers and disposed by certified hazardous waste services to avoid environmental contamination. Emergency measures include eye irrigation (15 mins) and medical consultation for inhalation exposure .

Advanced: How can researchers design experiments to investigate stereochemical effects on biological activity?

Answer:
To study stereochemistry, synthesize all possible enantiomers (e.g., via chiral resolution or asymmetric catalysis) and validate configurations using X-ray crystallography (as in ohmefentanyl studies ). Compare pharmacological profiles (e.g., ED₅₀, receptor binding affinity) across isomers using in vivo assays (hot plate test in mice) and in vitro models (GPI/MVD smooth muscle contraction). For example, (3R,4S,2'R)-ohmefentanyl showed 13,100× higher analgesic potency than its antipode, highlighting stereochemical dependence .

Advanced: How is this compound applied in HIV capsid modulator development?

Answer:
The compound serves as a key intermediate in synthesizing phenylalanine-derived HIV capsid inhibitors. After deprotection of Boc groups with TFA, the free amine is functionalized with pyridone or trifluoromethylphenyl moieties to enhance capsid binding. Biological evaluation includes antiviral activity assays (e.g., p24 antigen reduction in MT-4 cells) and cytotoxicity profiling (CC₅₀ in HEK293 cells) .

Advanced: How should researchers address contradictory data in pharmacological studies?

Answer:
Contradictions (e.g., varying ED₅₀ values across studies) require systematic review methodologies. Apply PRISMA guidelines to aggregate data, assess study quality (e.g., risk of bias via Cochrane tools ), and perform meta-analyses. Confounding factors like isomer purity, solvent residues, or assay variability (e.g., GPI vs. MVD models) must be scrutinized. Sensitivity analyses can isolate variables affecting receptor affinity (e.g., Kᵢ for μ-opioid vs. δ-opioid receptors) .

Advanced: What strategies optimize this compound derivatives for CNS drug delivery?

Answer:
Modify the phenylpropanamide scaffold to enhance blood-brain barrier (BBB) penetration:

  • Introduce lipophilic groups (e.g., trifluoromethyl) to increase logP.
  • Reduce hydrogen-bond donors (e.g., replace amides with esters).
  • Validate via in silico BBB permeability models (e.g., SwissADME) and in vivo pharmacokinetics (brain/plasma ratio in rodents). For example, N-acetyl norfentanyl derivatives achieved sustained CNS activity via enhanced metabolic stability .

Advanced: How can computational chemistry guide the design of novel analogs?

Answer:
Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., HIV capsid or μ-opioid receptors). MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., Hammett σ values of substituents) with bioactivity. For instance, 2-pyridone modifications improved antiviral potency by optimizing π-π stacking with capsid residues .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:
Low-abundance byproducts (e.g., dealkylated derivatives) require UPLC-MS/MS with MRM modes for detection. Validate methods per ICH Q2(R1) guidelines, ensuring LOD < 0.1%. For stereoisomeric impurities, chiral HPLC (Chiralpak IA column) with polarimetric detection resolves enantiomers. Case study: 0.5% impurity in ohmefentanyl altered μ-receptor selectivity by 22,800-fold .

Advanced: How do structural modifications affect metabolic stability?

Answer:
Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation. Assess stability in human liver microsomes (HLM) with LC-MS quantification. For example, deuterated analogs of phenylpropanamide showed 3× longer half-life in HLM assays, critical for prolonged therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.